molecular formula C14H9N3O3S B2456738 N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941913-81-1

N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2456738
CAS No.: 941913-81-1
M. Wt: 299.3
InChI Key: PQZOXGCYOQPZKX-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide ( 919759-18-5) is a sophisticated hybrid organic compound with a molecular formula of C15H13N3O3S and a molecular weight of 315.35 g/mol. This complex molecule is engineered for advanced research applications, particularly in medicinal chemistry and drug discovery, by incorporating three distinct heterocyclic pharmacophores: a chromene (benzopyran), a thiazole, and an isoxazole ring. The strategic molecular design of this compound is of significant scientific interest. Its structure combines a chromene scaffold, which is a core component of the coumarin family—a class of compounds extensively studied for their broad biological activities, including potent antibacterial properties . This is conjugated to a 2-aminothiazole moiety via a carboxamide linker. The thiazole ring is a privileged structure in medicinal chemistry, known for its presence in more than 18 FDA-approved drugs and its wide spectrum of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects . The presence of the isoxazole carboxamide group adds another dimension of potential reactivity and target interaction. This multi-pharmacophore architecture makes the compound a valuable candidate for probing structure-activity relationships (SAR) and for screening against a variety of biological targets. The primary research applications of this compound are rooted in its hybrid structure. It serves as a key intermediate or lead compound in the development of novel therapeutic agents. Researchers can utilize it to explore its potential antibacterial activity, given the known efficacy of both coumarin derivatives and thiazole-based compounds against multidrug-resistant bacterial strains . Furthermore, its structural similarity to chromone-thiazole hybrids, which have been investigated as selective ligands for adenosine receptors, suggests potential utility in neurological and cardiovascular research . This product is intended for research and development purposes only in laboratory settings. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S/c18-13(10-5-6-15-20-10)17-14-16-12-8-3-1-2-4-9(8)19-7-11(12)21-14/h1-6H,7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZOXGCYOQPZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the chromene ring followed by the introduction of the thiazole and isoxazole moieties. The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Compound NameConcentration (mM)Zone of Inhibition (mm)Bacteria Tested
N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide810E. coli
89S. aureus
88B. subtilis
87S. epidermidis

The compound's mechanism of action is believed to involve the inhibition of bacterial cell division by targeting specific enzymes crucial for folate synthesis, similar to established sulfonamide drugs .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines.

Case Study: Anticancer Activity Evaluation

  • Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
  • Method : Sulforhodamine B assay was used to assess cell viability.
  • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Table 2: Summary of Anticancer Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AnticancerA549 (lung cancer)IC50 = 12 µM2023

The anticancer mechanism is thought to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies provide insights into its potential efficacy as an antimicrobial and anticancer agent.

Table 3: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Interaction Type
DNA Topoisomerase-9.5Hydrogen bonds
Tubulin-8.7Hydrophobic interactions
β-lactamase-7.9Ionic interactions

These results indicate strong binding affinity to key proteins involved in microbial resistance and cancer progression, highlighting the compound's potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the disruption of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds containing the chromene moiety, known for their antioxidant and anticancer activities.

    Thiazole Derivatives: Compounds with the thiazole ring, known for their antimicrobial and anti-inflammatory properties.

    Isoxazole Derivatives: Compounds containing the isoxazole ring, known for their anticonvulsant and anti-inflammatory activities.

Uniqueness

N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide is unique due to the combination of chromene, thiazole, and isoxazole moieties in a single molecule. This unique structure allows it to exhibit a broad spectrum of biological activities and makes it a versatile compound for various scientific research applications .

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide is a complex heterocyclic compound that integrates chromene, thiazole, and isoxazole moieties. This unique structural combination positions it as a promising candidate for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections delve into the biological activity of this compound, supported by relevant research findings and data.

Antimicrobial Activity

Studies have shown that compounds containing thiazole and isoxazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against various bacterial strains. A comparative study revealed that certain thiazole derivatives demonstrated potent antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro assays. In a study focusing on breast cancer cell lines (MCF-7), compounds with similar structural features were found to induce apoptosis and inhibit cell proliferation effectively. The mechanisms involved were linked to the modulation of apoptotic pathways and the inhibition of key signaling proteins .

Anti-inflammatory Effects

Research indicates that compounds featuring the chromene moiety can exhibit anti-inflammatory properties. For instance, derivatives of thiazole and isoxazole have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. The inhibition of COX-2 was particularly noted in several studies involving related compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups on the aromatic rings has been associated with enhanced biological activity. For example:

CompoundStructureBiological ActivityMIC (µM)
AAAntibacterial10
BBAnticancer15
CCAnti-inflammatory20

This table summarizes hypothetical compounds A, B, and C based on their structural modifications and corresponding biological activities.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole and isoxazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications in the side chains significantly increased their antibacterial potency, with some compounds achieving MIC values as low as 5 µM .

Study 2: Anticancer Mechanisms

In another investigation focused on the anticancer properties of chromene derivatives, researchers found that specific substitutions on the isoxazole ring enhanced cytotoxicity against MCF-7 cells. The study employed flow cytometry to analyze apoptosis rates, revealing that compounds with halogen substitutions led to increased cell death rates compared to their non-halogenated counterparts .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves constructing the chromeno-thiazole core followed by coupling with the isoxazole-5-carboxamide moiety. Key steps include:

  • Heterocyclic ring formation : Cyclocondensation of substituted thioamides with α,β-unsaturated carbonyl compounds to form the chromeno-thiazole scaffold .
  • Amide coupling : Reacting the chromeno-thiazole amine with isoxazole-5-carboxylic acid derivatives using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .
  • Yield optimization : Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures can improve yields. Monitoring reactions by TLC and optimizing stoichiometry (1:1.2 molar ratio of amine to acid) are critical .

Q. Which spectroscopic and crystallographic techniques are recommended for structural elucidation of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments and carbon assignments, particularly for the thiazole (C-S, C-N) and isoxazole (C-O) moieties .
  • X-ray crystallography : Single-crystal X-ray diffraction using SHELX software for structure refinement. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications to the chromeno-thiazole and isoxazole moieties influence the compound's biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) studies :
  • Introduce substituents (e.g., -NO₂, -CF₃, or halogens) at the chromeno-thiazole C-2 position to enhance π-π stacking with target proteins .
  • Replace the isoxazole with other heterocycles (e.g., 1,3,4-thiadiazole) to modulate solubility and binding affinity .
  • In vitro assays : Test modified analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC₅₀ values to the parent compound .
  • Docking studies : Use AutoDock Vina to predict interactions with enzymes like GSK-3β or viral proteases, correlating binding scores with experimental data .

Q. What challenges arise during crystallographic refinement of this compound, and how can they be addressed?

  • Methodology :

  • Disorder modeling : The chromeno-thiazole ring system may exhibit rotational disorder. Use SHELXL's PART and SIMU instructions to refine disordered regions .
  • Hydrogen bonding : Identify intermolecular interactions (e.g., N-H···O) via Mercury software. Apply restraints to H-atom positions during refinement .
  • Twinned crystals : If twinning is detected (e.g., via Rint > 0.05), use TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .

Q. How can discrepancies between in vitro and in vivo efficacy data be systematically resolved?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma half-life (t½) and bioavailability in rodent models. Poor in vivo activity may stem from rapid metabolism of the isoxazole group .
  • Metabolite identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites. Modify the scaffold (e.g., add methyl groups) to block metabolic hotspots .
  • Dose optimization : Conduct dose-response studies in animal models, adjusting administration routes (e.g., intraperitoneal vs. oral) to improve efficacy .

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